
4-Amino-1-(thiophen-3-yl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-(thiophen-3-yl)butan-2-one is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science . This compound, with its unique structure, has garnered interest for its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(thiophen-3-yl)butan-2-one can be achieved through various methods. One common approach involves the condensation reaction of thiophene derivatives with appropriate amines and carbonyl compounds . For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be utilized to synthesize aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves scalable and efficient synthetic routes. The use of catalyst-free one-pot synthesis methods, such as the reaction of lithiated alkoxyallenes with isothiocyanates and 2-bromoacetonitrile, has been reported for the synthesis of similar compounds .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-1-(thiophen-3-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the carbonyl group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-(thiophen-3-yl)butan-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Amino-1-(thiophen-3-yl)butan-2-one involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. For instance, thiophene derivatives have been shown to inhibit kinases and other enzymes involved in disease pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-1-(thiophen-2-yl)butan-2-one: A closely related compound with a similar structure but different positional isomerism.
Thiophene-2-carboxamide: Another thiophene derivative with different functional groups.
Uniqueness
4-Amino-1-(thiophen-3-yl)butan-2-one is unique due to its specific substitution pattern on the thiophene ring, which can lead to distinct biological and chemical properties
Eigenschaften
Molekularformel |
C8H11NOS |
|---|---|
Molekulargewicht |
169.25 g/mol |
IUPAC-Name |
4-amino-1-thiophen-3-ylbutan-2-one |
InChI |
InChI=1S/C8H11NOS/c9-3-1-8(10)5-7-2-4-11-6-7/h2,4,6H,1,3,5,9H2 |
InChI-Schlüssel |
QYQGTJWIBSJUOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=C1CC(=O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


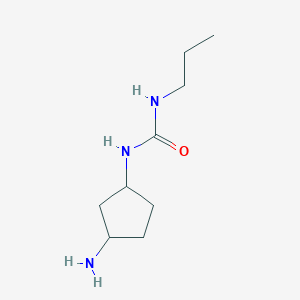
![1-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one](/img/structure/B13165833.png)

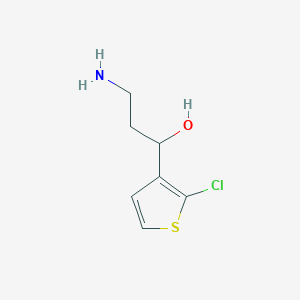
![3-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid](/img/structure/B13165849.png)

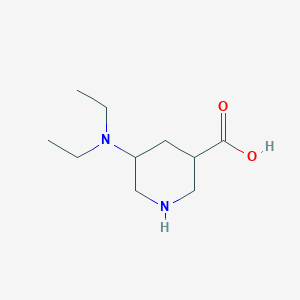
![1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-ol](/img/structure/B13165859.png)
![1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic acid](/img/structure/B13165867.png)
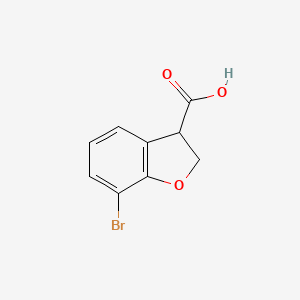
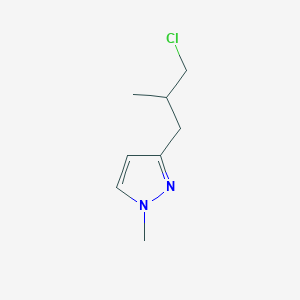

![N-[1-(Aminomethyl)cyclopropyl]-2-methylpropanamide](/img/structure/B13165893.png)
![Methyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13165900.png)
